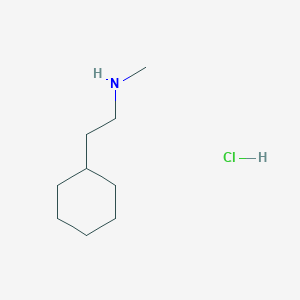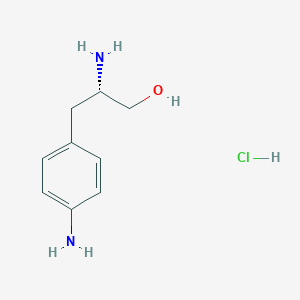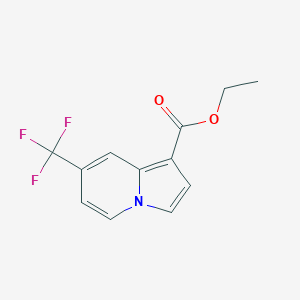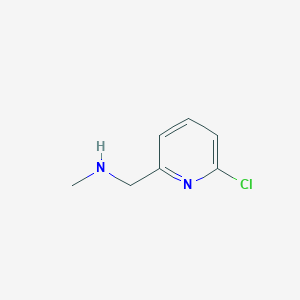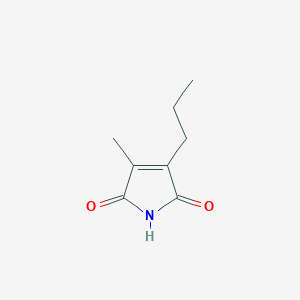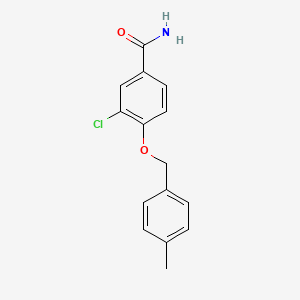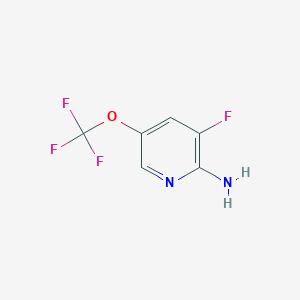
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a significant molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing nucleophile reacts with a suitable pyridine derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can provide a more sustainable approach to producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents (DMSO, DMF) with bases (K2CO3, NaH) as catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and receptor binding.
Medicine: It is used in the development of pharmaceuticals, especially in designing drugs with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This increased binding affinity can lead to more potent biological effects, making the compound valuable in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine exhibits unique properties due to the presence of both fluorine and trifluoromethoxy groups. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications. Additionally, the compound’s ability to undergo diverse chemical reactions further distinguishes it from other fluorinated pyridine derivatives .
Propriétés
Numéro CAS |
1092351-62-6 |
|---|---|
Formule moléculaire |
C6H4F4N2O |
Poids moléculaire |
196.10 g/mol |
Nom IUPAC |
3-fluoro-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
Clé InChI |
MMYKYZWMPYRJNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


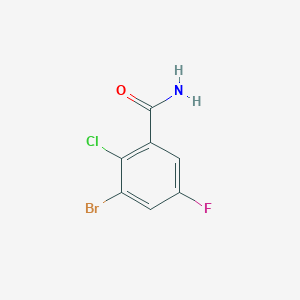
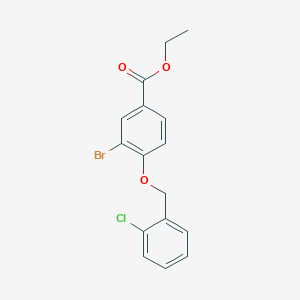
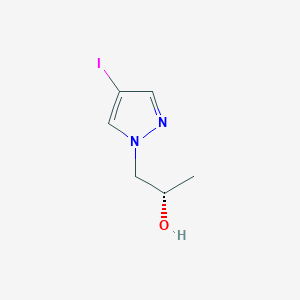
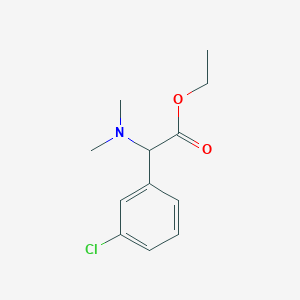
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
